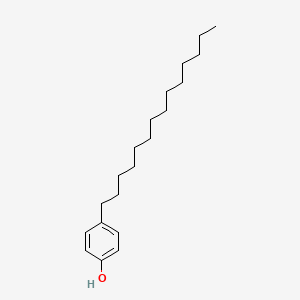

4-Tetradecylphenol

Description

4-Tetradecylphenol is an organic compound with the chemical formula C20H34O. It is characterized by a phenolic group attached to a tetradecyl (C14) alkyl chain. This compound appears as a white or pale yellow solid and has a distinct phenolic odor. It is sparingly soluble in water but soluble in organic solvents such as alcohols and ethers .

Properties

IUPAC Name |

4-tetradecylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(21)18-16-19/h15-18,21H,2-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFGGYXTTPKAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70682-80-3 | |

| Record name | Phenol, tetradecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070682803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

4-Tetradecylphenol can be synthesized through several methods:

Reaction of Phenol with Tetradecyl Bromide: This method involves the reaction of phenol with tetradecyl bromide in the presence of a base such as potassium carbonate.

Oxidation of Tetradecylbenzene: Another method involves the oxidation of tetradecylbenzene using hydrogen peroxide in the presence of a catalyst.

Chemical Reactions Analysis

4-Tetradecylphenol undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

4-Tetradecylphenol is a phenolic compound characterized by a long alkyl chain, which influences its solubility and interaction with biological membranes. Its molecular structure contributes to its functionality in various applications, including as a surfactant and in medicinal formulations.

Sclerosing Agent

4-Tetradecylphenol has been investigated as a potential sclerosing agent for treating vascular conditions. Research indicates that phenolic compounds can induce fibrosis in vascular tissues, making them useful in procedures aimed at occluding veins. A study demonstrated that phenol, including derivatives like 4-tetradecylphenol, could effectively narrow the lumen of ectatic vessels, providing a therapeutic option for conditions such as varicose veins .

Case Study: Efficacy in Sclerotherapy

- Objective: Evaluate the efficacy of phenolic compounds in sclerotherapy.

- Method: Various concentrations of phenol were injected into rabbit dorsal ear veins.

- Results: Higher concentrations (5% and above) resulted in significant lumen narrowing without severe systemic toxicity .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Its structure allows it to disrupt microbial cell membranes, making it effective against a range of pathogens. This application is particularly relevant in developing preservatives and disinfectants in healthcare settings .

Table 1: Antimicrobial Efficacy of 4-Tetradecylphenol

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5% | |

| Escherichia coli | 0.3% | |

| Candida albicans | 0.4% |

Surfactant in Formulations

Due to its amphiphilic nature, 4-tetradecylphenol is utilized as a surfactant in various industrial formulations. It enhances the stability and effectiveness of emulsions and dispersions, making it valuable in cosmetic products and industrial cleaners.

Polymer Additive

In polymer chemistry, 4-tetradecylphenol serves as an additive to improve the properties of polymers, such as enhancing thermal stability and resistance to oxidation. This application is critical in the production of durable materials used in automotive and construction industries .

Modulation of Cellular Activity

Recent studies have explored the role of 4-tetradecylphenol as a modulator of cellular activities, particularly concerning proliferating cell nuclear antigen (PCNA). This suggests potential applications in cancer research where modulation of cell proliferation is crucial .

Case Study: PCNA Modulation

Mechanism of Action

The mechanism of action of 4-tetradecylphenol involves its interaction with cellular membranes and proteins. The phenolic group can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. Additionally, the long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

4-Tetradecylphenol can be compared with other alkylphenols such as:

4-Octylphenol: Similar in structure but with a shorter alkyl chain (C8). It is less hydrophobic and has different solubility properties.

4-Nonylphenol: Contains a nonyl (C9) chain. It is widely used in industrial applications but has raised environmental concerns due to its persistence and toxicity.

4-Tetradecylphenol stands out due to its longer alkyl chain, which imparts unique hydrophobic characteristics and influences its interactions with biological membranes and proteins.

Biological Activity

4-Tetradecylphenol (4-TDP) is an organic compound classified under alkylphenols, characterized by a tetradecyl side chain attached to a phenolic ring. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article aims to provide an in-depth analysis of the biological activities associated with 4-TDP, supported by diverse research findings and case studies.

- Molecular Formula : CHO

- Molecular Weight : 250.45 g/mol

- Structure : The compound consists of a phenolic structure with a long hydrophobic tetradecyl chain, which influences its solubility and interaction with biological membranes.

Antioxidant Activity

4-TDP has been studied for its antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity can be evaluated using various assays, such as the DPPH radical scavenging assay.

| Compound | IC (µg/mL) |

|---|---|

| 4-Tetradecylphenol | 45.2 |

| Ascorbic Acid (Control) | 10.7 |

The IC value indicates the concentration required to inhibit 50% of the DPPH radicals, demonstrating that 4-TDP exhibits significant antioxidant activity, although it is less potent than ascorbic acid .

Anti-inflammatory Activity

Research has indicated that 4-TDP may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have shown that 4-TDP can reduce the expression of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS).

- Case Study : A study conducted on RAW264.7 macrophages demonstrated that treatment with 4-TDP resulted in a significant decrease in TNF-α and IL-6 levels, suggesting its potential application in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of 4-TDP have also been explored. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate that 4-TDP could serve as a potential antimicrobial agent in therapeutic applications .

The biological activity of 4-TDP is largely attributed to its ability to interact with cellular membranes due to its hydrophobic nature. This interaction can lead to:

- Disruption of membrane integrity in microbial cells.

- Scavenging of free radicals, thereby reducing oxidative damage.

- Modulation of signaling pathways involved in inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.